1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an imidazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14;/h2-6,8H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJBCCGJWLFTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Product: The nucleophilic substitution reaction between 3-bromo-4-methoxybenzyl chloride and imidazole leads to the formation of 1-(3-bromo-4-methoxybenzyl)-1H-imidazole.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxybenzyl)-1H-imidazole.
Substitution: Formation of 1-(3-azido-4-methoxybenzyl)-1H-imidazole or 1-(3-thio-4-methoxybenzyl)-1H-imidazole.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
1-[(3-Bromo-4-methoxyphenyl)methyl]imidazole;hydrochloride can be compared with other similar compounds such as:
1-(3-bromo-4-methoxybenzyl)piperazine hydrochloride: Similar structure but with a piperazine ring instead of an imidazole ring.
1-(3-bromo-4-methoxybenzyl)-3-methylpiperazine hydrochloride: Contains a methyl group on the piperazine ring.
2-[(3-bromo-4-methoxybenzyl)amino]-1-butanol hydrochloride: Contains an amino group and a butanol moiety.
Uniqueness
The presence of the imidazole ring in this compound imparts unique chemical properties, making it distinct from other similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
